molecular formula C13H12FN5O2 B11010716 1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B11010716
M. Wt: 289.26 g/mol
InChI Key: XUCBRMLLMLYKSV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Core: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azide and alkyne precursors.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and fluorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide
  • 1-(4-methylphenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-5-oxo-N-(4H-1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H12FN5O2

Molecular Weight

289.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(1,2,4-triazol-4-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C13H12FN5O2/c14-10-1-3-11(4-2-10)19-6-9(5-12(19)20)13(21)17-18-7-15-16-8-18/h1-4,7-9H,5-6H2,(H,17,21)

InChI Key

XUCBRMLLMLYKSV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN3C=NN=C3

Origin of Product

United States

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